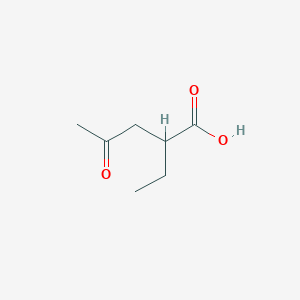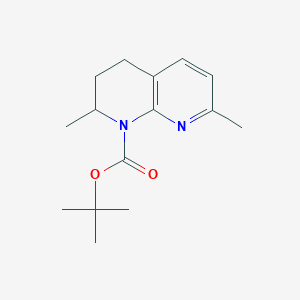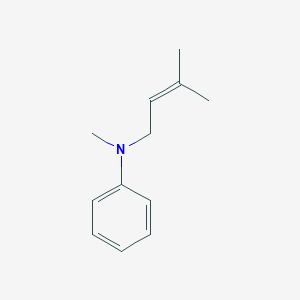
Benzenamine, N-methyl-N-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- is an organic compound with the molecular formula C12H17N It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a methyl group and a 3-methyl-2-butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- typically involves the alkylation of N-methylbenzenamine with 3-methyl-2-butenyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with various electrophiles like halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the manufacture of specialty chemicals, including agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 3-methyl-2-butenyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N-ethyl-N-(3-methyl-2-butenyl)-: Similar structure but with an ethyl group instead of a methyl group.
Benzenamine, N,N,3-trimethyl-: Contains three methyl groups attached to the nitrogen atom.
Benzenamine, 3-methyl-: A simpler structure with only a methyl group attached to the aromatic ring.
Uniqueness
Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- is unique due to the presence of both a methyl group and a 3-methyl-2-butenyl group attached to the nitrogen atom. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
10229-37-5 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N-methyl-N-(3-methylbut-2-enyl)aniline |
InChI |
InChI=1S/C12H17N/c1-11(2)9-10-13(3)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
FDBSOIBJOUFELM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCN(C)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


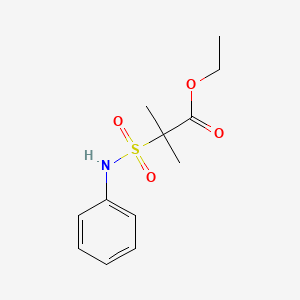
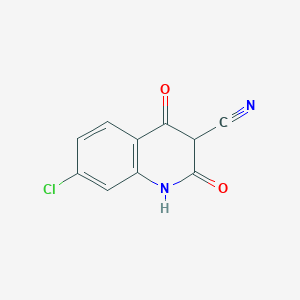
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
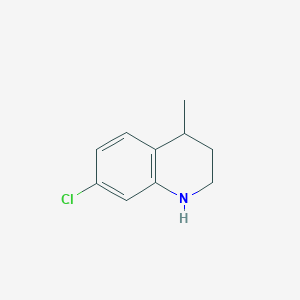
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
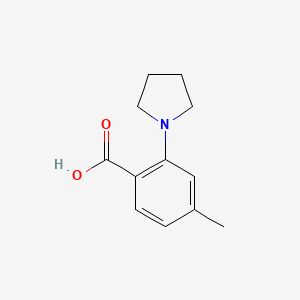
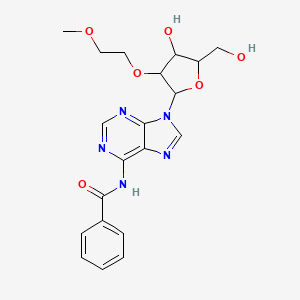
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)

